Prajmalium

Beschreibung

Eigenschaften

Molekularformel |

C23H33N2O2+ |

|---|---|

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

(1S,9R,10R,12R,13S,14R,16R,18S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17+,18+,19?,20-,21-,22+,23-,25?/m0/s1 |

InChI-Schlüssel |

UAUHEPXILIZYCU-FKWBDHECSA-N |

Isomerische SMILES |

CCC[N+]12[C@@H]3C[C@@H]([C@@H]([C@H]1O)CC)C4[C@H]2C[C@]5([C@H]3N(C6=CC=CC=C65)C)[C@H]4O |

Kanonische SMILES |

CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |

Synonyme |

Bitartrate, Prajmaline Bitartrate, Prajmalium N-Propylajmaline Neo Gilurytmal Neo-Gilurytmal NeoGilurytmal Prajmaline Prajmaline Bitartrate Prajmalium Prajmalium Bitartrate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

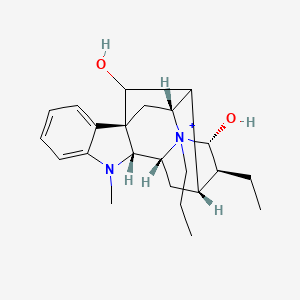

Prajmalium bitartrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prajmalium bitartrate, a quaternary ammonium derivative of the Rauwolfia alkaloid ajmaline, is a Class I antiarrhythmic agent. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and electrophysiological analysis are presented, alongside a summary of its quantitative effects on cardiac ion channels. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Chemical Structure and Properties

This compound bitartrate is the bitartrate salt of N-propylajmaline. The chemical structure consists of the pentacyclic indole alkaloid ajmaline, which has been N-alkylated with a propyl group, forming a quaternary ammonium cation. This cation is then paired with a bitartrate anion.

Chemical Structure of this compound Cation:

(A 2D chemical structure image would be placed here in a full whitepaper)

Synonyms: N-Propylajmaline bitartrate, Neo-Gilurytmal[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound bitartrate is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C27H38N2O8 | --INVALID-LINK-- |

| Molecular Weight | 518.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | (1R,9R,10S,12R,13S,14R,15R,16S,17S,18R)-13-ethyl-14,18-dihydroxy-8-methyl-15-propyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2(7),3,5-trien-15-ium; (2R,3R)-2,3-dihydroxy-4-oxobutanoate | --INVALID-LINK-- |

| CAS Number | 2589-47-1 | --INVALID-LINK-- |

| Topological Polar Surface Area | 162 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 5 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 8 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Mechanism of Action

This compound bitartrate is classified as a Class I antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.

Electrophysiological Effects

Studies using the whole-cell patch-clamp technique on rabbit ventricular myocytes have elucidated the effects of this compound on cardiac ion channels.

-

Sodium Channel Blockade: this compound decreases the maximal rate of depolarization of the cardiac action potential in a dose-dependent manner, with an EC50 of 3 µM. This effect is use- and frequency-dependent, characteristic of Class I antiarrhythmics. At a concentration of 10 µM, this compound reduces the sodium current (INa) by 75%.

-

Calcium Channel Modulation: Unlike many other Class I antiarrhythmics that exhibit negative inotropic effects, this compound has been shown to increase the L-type calcium current (ICaL) at certain concentrations and membrane potentials. At concentrations of 1 and 10 µM, ICaL was increased by 30% and 20%, respectively, at negative holding potentials. This effect may contribute to its lack of significant negative inotropism in clinical use. At higher concentrations (100 µM), it decreases ICaL.

-

Action Potential Duration: The effect on action potential duration is concentration-dependent. At 1 µM, it increases the action potential duration, while at higher concentrations, it leads to a decrease.

The signaling pathway for this compound's primary action is a direct interaction with the sodium channel protein.

Experimental Protocols

Proposed Synthesis of this compound Bitartrate

The following is a proposed two-step synthesis for this compound bitartrate, starting from ajmaline. This protocol is based on general principles of N-alkylation of amines and salt formation.

Step 1: N-propylation of Ajmaline to form this compound (N-propylajmaline)

This reaction involves the quaternization of the more nucleophilic nitrogen atom of ajmaline with a propyl halide.

Methodology:

-

Dissolution: Dissolve ajmaline (1 equivalent) in a suitable aprotic polar solvent such as acetonitrile.

-

Addition of Alkylating Agent: Add 1-iodopropane (1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at reflux temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The quaternary ammonium salt, this compound iodide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude this compound iodide can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Step 2: Formation of this compound Bitartrate

This step involves a salt metathesis reaction to exchange the iodide anion for the bitartrate anion.

Methodology:

-

Dissolution: Dissolve the purified this compound iodide in a minimal amount of a polar solvent like methanol.

-

Addition of Tartaric Acid: Prepare a saturated solution of L-(+)-tartaric acid (1 equivalent) in methanol and add it dropwise to the this compound iodide solution with stirring.

-

Precipitation: this compound bitartrate, being less soluble, will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield pure this compound bitartrate.

Whole-Cell Patch-Clamp Electrophysiology Protocol

The following protocol is a general guideline for studying the effects of this compound bitartrate on ion channels in isolated cardiomyocytes, adapted from standard procedures.

Solutions:

-

External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (for Sodium Current): (in mM) 130 CsCl, 10 NaCl, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

-

Internal Solution (for Calcium Current): (in mM) 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from rabbit hearts using enzymatic digestion. Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording: Place a coverslip with adherent myocytes in a perfusion chamber on the stage of an inverted microscope.

-

Seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Data Acquisition:

-

Sodium Currents: Hold the cell at -100 mV and apply depolarizing voltage steps to elicit sodium currents.

-

Calcium Currents: Hold the cell at -40 mV (to inactivate sodium channels) and apply depolarizing voltage steps to elicit L-type calcium currents.

-

-

Drug Application: After recording stable baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound bitartrate.

-

Data Analysis: Measure the peak current amplitude and other kinetic parameters before and after drug application to determine the effect of this compound bitartrate.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound bitartrate on cardiac electrophysiology as reported in the literature.

| Parameter | Concentration | Effect | Source |

| Maximal Rate of Depolarization (Vmax) | 3 µM (EC50) | 50% reduction | --INVALID-LINK-- |

| Sodium Current (INa) | 10 nM | Slight depression | --INVALID-LINK-- |

| 10 µM | 75% reduction | --INVALID-LINK-- | |

| L-type Calcium Current (ICaL) | 1 µM | 30% increase | --INVALID-LINK-- |

| 10 µM | 20% increase | --INVALID-LINK-- | |

| 100 µM | Decrease | --INVALID-LINK-- | |

| Force of Contraction | 0.1 µM | 15% increase | --INVALID-LINK-- |

| 1 µM | No effect | --INVALID-LINK-- | |

| 20 µM | 30% depression | --INVALID-LINK-- | |

| Action Potential Duration | 1 µM | Increase | --INVALID-LINK-- |

| >1 µM | Decrease | --INVALID-LINK-- |

Conclusion

This compound bitartrate is a potent Class I antiarrhythmic agent with a well-characterized mechanism of action on cardiac sodium channels. Its unique modulatory effect on calcium channels distinguishes it from other drugs in its class and may contribute to a favorable clinical profile. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and related compounds.

Disclaimer: The synthesis protocol provided is a proposed method based on established chemical principles and has not been experimentally validated from the available literature. Appropriate safety precautions and experimental validation are necessary before implementation.

References

Prajmalium's Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prajmalium, a propyl derivative of ajmaline, is a Class Ia antiarrhythmic agent with a multifaceted mechanism of action on cardiac myocytes.[1] Its primary electrophysiological effect is the frequency- and use-dependent blockade of fast sodium channels, leading to a reduction in the maximum upstroke velocity of the cardiac action potential.[2] Uniquely among many Class I antiarrhythmics, this compound exhibits a limited negative inotropic effect, which is attributed to its complex, voltage-dependent modulation of L-type calcium channels.[2] While direct evidence of its effects on potassium channels is limited, its classification as a Class Ia agent and the known actions of its parent compound, ajmaline, suggest a likely inhibitory effect on various potassium currents, contributing to its characteristic prolongation of the action potential duration at lower concentrations. This guide provides a comprehensive overview of the available data on this compound's mechanism of action, including quantitative data, detailed experimental protocols, and visual representations of its effects and the methodologies used to study them.

Core Electrophysiological Effects

This compound's antiarrhythmic properties stem from its interaction with several key ion channels within the cardiac myocyte, primarily affecting the influx of sodium and calcium ions, and putatively influencing potassium ion efflux.

Sodium Channel Blockade

The principal mechanism of action of this compound is the blockade of the fast sodium current (INa).[1] This inhibition is characteristic of Class I antiarrhythmic drugs and results in a decreased rate of depolarization (Phase 0) of the cardiac action potential.[2] The block is both use-dependent and frequency-dependent , meaning its effect is more pronounced at higher heart rates and with successive depolarizations.[2] This property allows this compound to selectively target rapidly firing arrhythmic tissue over normally conducting tissue. This compound also exhibits a resting block , depressing the maximum upstroke velocity (Vmax) even after a period of rest, with a more significant effect observed in atrial than in ventricular tissue.[1] Furthermore, it demonstrates reverse use-dependence , where its effect diminishes at very high heart rates.[1]

L-type Calcium Channel Modulation

This compound exerts a complex and voltage-dependent effect on the L-type calcium current (ICaL). At therapeutic concentrations (1 and 10 µM) and at negative holding potentials, this compound has been shown to increase ICaL.[2] Conversely, at less negative holding potentials and at higher concentrations (100 µM), it reduces the calcium current.[2] This nuanced modulation of calcium influx is thought to be the basis for its atypical inotropic profile, lacking the significant negative inotropic effects commonly associated with other Class I antiarrhythmics.[2]

Putative Effects on Potassium Channels

As a Class Ia antiarrhythmic, this compound is expected to prolong the action potential duration (APD), an effect typically mediated by the blockade of outward potassium currents. While direct studies on this compound's effects on specific potassium channels are lacking, its parent compound, ajmaline, has been shown to inhibit several key potassium currents in cardiac myocytes, including:

-

IKur (Kv1.5): The ultra-rapid delayed rectifier potassium current, important in atrial repolarization. Ajmaline inhibits Kv1.5 with an IC50 of 1.70 µM.[3]

-

Ito (Kv4.3): The transient outward potassium current, which contributes to early repolarization. Ajmaline blocks Kv4.3 with an IC50 of 2.66 µM.[3]

-

IKr (hERG): The rapid component of the delayed rectifier potassium current, crucial for ventricular repolarization. Ajmaline blocks hERG channels with an IC50 of 1.0 µM in HEK cells.[1]

Given that this compound is a propyl derivative of ajmaline, it is highly probable that it shares some of these potassium channel blocking properties, which would explain its observed effect on APD. However, further direct experimental validation is required.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on various electrophysiological parameters in cardiac myocytes.

Table 1: Effect of this compound on Sodium Current and Action Potential Upstroke Velocity

| Parameter | Species | Preparation | Concentration | Effect | EC50/IC50 | Reference |

| Maximal Rate of Depolarization (Vmax) | Rabbit | Ventricular Myocytes | Dose-dependent | Decrease | 3 µM | [2] |

| Sodium Current (INa) | Rabbit | Ventricular Myocytes | 10 nM | Slight Depression | - | [2] |

| Sodium Current (INa) | Rabbit | Ventricular Myocytes | 10 µM | 75% Reduction | - | [2] |

Table 2: Effect of this compound on L-type Calcium Current (ICaL)

| Parameter | Species | Preparation | Concentration | Holding Potential | Effect | Reference |

| ICaL | Rabbit | Ventricular Myocytes | 1 µM | Negative | 30% Increase | [2] |

| ICaL | Rabbit | Ventricular Myocytes | 10 µM | Negative | 20% Increase | [2] |

| ICaL | Rabbit | Ventricular Myocytes | 1 µM, 10 µM | Less Negative | Reduction | [2] |

| ICaL | Rabbit | Ventricular Myocytes | 100 µM | All Potentials | Decrease | [2] |

Table 3: Effect of this compound on Action Potential Duration (APD)

| Parameter | Species | Preparation | Concentration | Effect | Reference |

| APD | Rabbit | Ventricular Myocytes | 1 µM | Increase | [2] |

| APD | Rabbit | Ventricular Myocytes | >1 µM | Decrease | [2] |

Table 4: Inotropic Effects of this compound

| Parameter | Species | Preparation | Concentration | Effect | Reference |

| Force of Contraction | Rabbit | Ventricular Strips | 0.1 µM | 15% Increase | [2] |

| Force of Contraction | Rabbit | Ventricular Strips | 1 µM | No Effect | [2] |

| Force of Contraction | Rabbit | Ventricular Strips | 20 µM | 30% Depression | [2] |

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in this guide.

Isolation of Ventricular Myocytes

A common method for isolating viable cardiac myocytes for electrophysiological studies involves enzymatic digestion of the heart tissue.

-

Animal Model: New Zealand White rabbits are typically used.[2]

-

Anesthesia and Heart Excision: Rabbits are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused with a calcium-free Tyrode's solution to wash out the blood, followed by perfusion with an enzymatic solution containing collagenase and protease to digest the extracellular matrix.

-

Dissociation: The ventricular tissue is then minced and gently agitated to release individual myocytes.

-

Filtration and Storage: The cell suspension is filtered to remove undigested tissue and the myocytes are stored in a high-potassium solution at low calcium concentrations before use.

Whole-Cell Patch-Clamp Technique

This technique is the gold standard for recording ion channel currents and action potentials from single cardiac myocytes.

-

Cell Plating: Isolated myocytes are allowed to adhere to the bottom of a recording chamber mounted on the stage of an inverted microscope.

-

Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to have a resistance of 2-5 MΩ when filled with the internal solution.

-

Internal and External Solutions: The composition of the internal (pipette) and external (bath) solutions is tailored to isolate the specific ion current of interest. For example, to record INa, potassium and calcium channel blockers are included in the external solution, and the internal solution contains a high concentration of a sodium salt.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage and Current Clamp:

-

Voltage-Clamp Mode: The membrane potential is held at a specific voltage, and the current flowing across the membrane in response to voltage steps is measured. This is used to study individual ion channel currents.

-

Current-Clamp Mode: A known amount of current is injected into the cell, and the resulting changes in membrane potential (the action potential) are recorded.

-

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound's primary interactions with cardiac ion channels.

Experimental Workflow for Electrophysiological Analysis

Caption: Workflow for studying this compound's effects on cardiac myocytes.

Conclusion and Future Directions

This compound is a Class Ia antiarrhythmic agent with a well-characterized inhibitory effect on cardiac sodium channels and a unique modulatory effect on L-type calcium channels. These actions collectively contribute to its antiarrhythmic efficacy and favorable inotropic profile. However, a significant gap in our understanding remains concerning its direct effects on cardiac potassium channels. While inferences can be drawn from its parent compound, ajmaline, dedicated studies are necessary to fully elucidate the complete electrophysiological profile of this compound. Future research should focus on:

-

Directly assessing the effects of this compound on a comprehensive panel of cardiac potassium currents (IKr, IKs, IK1, IKur, Ito) using voltage-clamp techniques.

-

Determining the IC50 values for this compound's block of these potassium channels to quantify its potency.

-

Investigating the state- and frequency-dependence of this compound's interaction with potassium channels.

A more complete understanding of this compound's mechanism of action will not only refine its clinical application but also provide valuable insights for the development of novel antiarrhythmic therapies with improved efficacy and safety profiles.

References

- 1. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices [jove.com]

- 2. This compound, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The actions of N-propyl ajmaline on experimental arrhythmias and electrophysiological properties of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophysiological Profile of Prajmalium: A Technical Guide to its Interactions with Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prajmalium (N-propylajmaline) is a Class Ia antiarrhythmic agent, a derivative of ajmaline, utilized in the management of cardiac arrhythmias.[1][2] Its therapeutic efficacy is rooted in its modulation of cardiac ion channels, which collectively alters the electrophysiological properties of cardiomyocytes. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on key cardiac ion channels, including sodium, potassium, and calcium channels. The document synthesizes available quantitative data, details the experimental methodologies employed for these assessments, and visualizes the compound's mechanism of action and relevant experimental workflows. Given the limited specific data for this compound, this guide also incorporates data from its parent compound, ajmaline, to provide a more comprehensive understanding of its likely electrophysiological profile.

Core Mechanism of Action

This compound is classified as a Class Ia antiarrhythmic drug, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav).[1][3] This action is frequency- and use-dependent, meaning the block is more pronounced at higher heart rates.[1][4] By blocking the rapid influx of sodium during phase 0 of the cardiac action potential, this compound decreases the maximal rate of depolarization (Vmax), thereby slowing conduction velocity in non-nodal cardiac tissues.[4][5] This effect is crucial for the termination of re-entrant tachycardias.[6] As a Class Ia agent, this compound also prolongs the action potential duration (APD), an effect attributed to the additional blockade of potassium channels.[3][7]

Quantitative Effects on Ion Channels

The following tables summarize the quantitative data on the effects of this compound and its parent compound, ajmaline, on various cardiac ion channels. This data is primarily derived from whole-cell patch-clamp experiments on cardiomyocytes.

Table 1: Effects of this compound on Cardiac Ion Channels and Action Potential Parameters

| Parameter | Species/Cell Type | Effect | Concentration | EC50/IC50 | Reference |

| Sodium Current (INa) | |||||

| Maximal Rate of Depolarization (Vmax) | Rabbit Ventricular Myocytes | Dose-dependent decrease | 1-20 µM | 3 µM | [4] |

| INa Amplitude | Rabbit Ventricular Myocytes | 75% reduction | 10 µM | - | [4] |

| L-type Calcium Current (ICaL) | |||||

| ICaL Amplitude | Rabbit Ventricular Myocytes | 30% increase | 1 µM | - | [4] |

| ICaL Amplitude | Rabbit Ventricular Myocytes | 20% increase | 10 µM | - | [4] |

| ICaL Amplitude | Rabbit Ventricular Myocytes | Decrease at less negative holding potentials | 1, 10 µM | - | [4] |

| ICaL Amplitude | Rabbit Ventricular Myocytes | Decrease at all holding potentials | 100 µM | - | [4] |

| Action Potential Duration (APD) | |||||

| APD | Rabbit Ventricular Strips | Increased | 1 µM | - | [4] |

| APD | Rabbit Ventricular Strips | Decreased | >1 µM | - | [4] |

Table 2: Effects of Ajmaline (Parent Compound) on Cardiac Ion Channels

| Ion Channel | Current | Species/Cell Type | IC50 | Reference |

| Sodium Channel | INa | Rat Ventricular Myocytes | 27.8 µM (at -75 mV holding potential) | |

| 47.2 µM (at -120 mV holding potential) | ||||

| Potassium Channels | ||||

| Transient Outward K+ Current | Ito | Rat Ventricular Myocytes | 25.9 µM | |

| ATP-sensitive K+ Current | IK(ATP) | Rat Ventricular Myocytes | 13.3 µM | |

| Human Ether-à-go-go-Related Gene | hERG (IKr) | HEK Cells | 1.0 µM | |

| Xenopus Oocytes | 42.3 µM | |||

| Calcium Channel | L-type Ca2+ Current | ICaL | Rat Ventricular Myocytes | 70.8 µM |

Detailed Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents in isolated cardiomyocytes.

Cardiomyocyte Isolation

Ventricular myocytes are typically isolated from rabbit or rat hearts via enzymatic digestion. The heart is excised, mounted on a Langendorff apparatus, and retrogradely perfused with a calcium-free buffer solution to stop contractions. This is followed by perfusion with a solution containing enzymes such as collagenase and protease to digest the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual cardiomyocytes. The isolated cells are then suspended in a storage solution and maintained at room temperature for use within a few hours.

Whole-Cell Patch-Clamp Recordings

-

General Setup: Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution. Borosilicate glass microelectrodes with a resistance of 2-5 MΩ are filled with an internal solution and advanced towards a myocyte using a micromanipulator.

-

Giga-seal Formation and Whole-Cell Configuration: A high-resistance "giga-seal" (resistance > 1 GΩ) is formed between the micropipette tip and the cell membrane by applying gentle suction. Subsequent application of a brief, strong suction pulse ruptures the membrane patch, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.

-

Voltage-Clamp Protocols:

-

Sodium Current (INa) Measurement: To isolate INa, other ion channels are typically blocked pharmacologically (e.g., using Cs+ and Cd2+ to block K+ and Ca2+ channels, respectively). From a holding potential of around -100 mV (to ensure full channel availability), depolarizing voltage steps (e.g., to potentials between -80 mV and +40 mV) are applied to elicit INa. The current-voltage relationship is then determined by plotting the peak inward current against the applied voltage.

-

L-type Calcium Current (ICaL) Measurement: To measure ICaL, Na+ and K+ channels are blocked. From a holding potential of approximately -40 mV (to inactivate Na+ channels), depolarizing voltage steps (e.g., to potentials between -30 mV and +60 mV) are applied.

-

Potassium Current (e.g., Ito, IKr) Measurement: Specific voltage protocols are used to elicit different potassium currents. For example, to measure the transient outward current (Ito), a prepulse to a depolarizing potential is often used to inactivate Na+ and Ca2+ channels before the test pulse.

-

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis. The effects of this compound are assessed by comparing the current amplitudes and kinetics before and after the application of the drug at various concentrations. Dose-response curves are then constructed to determine IC50 or EC50 values.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Antiarrhythmic Action

References

- 1. A Rabbit Ventricular Action Potential Model Replicating Cardiac Dynamics at Rapid Heart Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orally administered this compound bitartrate in acute and chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage clamp of the cardiac sodium current at 37 degrees C in physiologic solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human sodium current voltage-dependence at physiological temperature measured by coupling a patch-clamp experiment to a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of Prajmalium's Antiarrhythmic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prajmalium, a propyl derivative of ajmaline (N-n-propylajmaline), is an antiarrhythmic agent with a distinct pharmacological profile.[1] Unlike many other antiarrhythmics, it has been reported to lack significant negative inotropic effects at therapeutic concentrations, making it a compound of interest for the management of cardiac arrhythmias.[1] This technical guide provides an in-depth overview of the in vitro characterization of this compound's antiarrhythmic effects, focusing on its interactions with key cardiac ion channels. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Mechanism of Action: Modulation of Cardiac Ion Channels

This compound exerts its antiarrhythmic effects primarily by modulating the function of several key ion channels responsible for the cardiac action potential. Its parent compound, ajmaline, is known to be a multi-ion channel blocker, affecting sodium, potassium, and calcium currents.[2] this compound, as a derivative, shares this characteristic multi-channel activity.

Sodium Channel Blockade

A primary mechanism of this compound's antiarrhythmic action is the blockade of fast sodium channels (INa). This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax) in a dose-dependent manner.[1] The blockade of sodium channels by this compound is both use- and frequency-dependent, meaning its effect is more pronounced at higher heart rates, a desirable feature for an antiarrhythmic drug.[1]

Modulation of Calcium Channels

This compound exhibits a complex, voltage-dependent effect on L-type calcium channels (ICaL). At negative holding potentials, this compound can increase ICaL at certain concentrations, which may contribute to its lack of negative inotropic effects.[1] However, at less negative holding potentials and at higher concentrations, it reduces ICaL.[1]

Effects on Potassium Channels

While direct quantitative data on this compound's effects on specific potassium currents (e.g., IKr, IKs) is limited, its parent compound, ajmaline, is known to inhibit various potassium channels.[2] This inhibition contributes to a prolongation of the action potential duration (APD) at certain concentrations.

Quantitative Data on this compound's In Vitro Effects

The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on cardiac electrophysiology. The data is primarily derived from studies on rabbit ventricular myocytes using the whole-cell patch-clamp technique.[1]

| Parameter | Concentration | Effect | EC50 | Reference |

| Maximal Rate of Depolarization (Vmax) | Dose-dependent | Decrease | 3 µM | [1] |

| Action Potential Duration (APD) | 1 µM | Increase | - | [1] |

| >1 µM | Decrease | - | [1] | |

| Sodium Current (INa) | 10 nM | Slight Depression | - | [1] |

| 10 µM | 75% Reduction | - | [1] | |

| L-type Calcium Current (ICaL) at negative holding potentials | 1 µM | 30% Increase | - | [1] |

| 10 µM | 20% Increase | - | [1] | |

| L-type Calcium Current (ICaL) at less negative holding potentials | 1 µM & 10 µM | Reduction | - | [1] |

| 100 µM | Decrease at all holding potentials | - | [1] | |

| Force of Contraction | 0.1 µM | 15% Increase | - | [1] |

| 1 µM | No effect | - | [1] | |

| 20 µM | 30% Depression | - | [1] |

Experimental Protocols

The following section details the key experimental methodologies for the in vitro characterization of this compound's antiarrhythmic effects, with a focus on the whole-cell patch-clamp technique as applied to isolated rabbit ventricular myocytes.

Isolation of Rabbit Ventricular Myocytes

-

Animal Model: Adult New Zealand White rabbits.

-

Anesthesia: Intravenous administration of sodium pentobarbital.

-

Heart Excision: The heart is rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused with a calcium-free Tyrode's solution containing collagenase to enzymatically digest the cardiac tissue.

-

Cell Dissociation: The ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

-

Storage: The isolated myocytes are stored in a high-potassium, low-chloride solution at 4°C.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of a single cardiomyocyte.

Equipment:

-

Inverted microscope

-

Patch-clamp amplifier

-

Micromanipulator

-

Data acquisition system

Solutions:

-

External Solution (for INa recording): Composed of (in mM): 135 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (for INa recording): Composed of (in mM): 130 CsCl, 10 NaCl, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

External Solution (for ICaL recording): Composed of (in mM): 135 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH.

-

Pipette Solution (for ICaL recording): Composed of (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocols:

-

Sodium Current (INa):

-

Holding Potential: -100 mV.

-

Test Pulses: Depolarizing steps from -80 mV to +40 mV in 10 mV increments.

-

-

L-type Calcium Current (ICaL):

-

Holding Potential: -40 mV to inactivate sodium channels.

-

Test Pulses: Depolarizing steps from -30 mV to +60 mV in 10 mV increments.

-

Data Analysis:

-

Current-voltage (I-V) relationships are plotted to determine the effect of this compound on the peak current amplitude at different voltages.

-

Dose-response curves are generated to calculate the EC50 value for channel blockade.

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action on Cardiac Ion Channels

References

In-depth Analysis of Prajmalium Pharmacokinetics and Metabolism in Animal Models: A Review of Available Data

Despite a comprehensive review of scientific literature, detailed in-vivo pharmacokinetic and metabolism data for Prajmalium in animal models remains largely unavailable in the public domain. This technical guide synthesizes the existing general knowledge surrounding this compound and its parent compound, Ajmaline, to provide a foundational understanding for researchers, scientists, and drug development professionals. The scarcity of specific quantitative data precludes the creation of detailed comparative tables and experimental protocols as initially intended.

This compound, a quaternary ammonium derivative of the antiarrhythmic drug Ajmaline, has been investigated for its cardiac effects. However, its journey through absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models has not been extensively documented in accessible scientific literature. Understanding these processes is critical for evaluating the safety and efficacy of any therapeutic agent.

Inferred Pharmacokinetic Properties

This compound's chemical structure as a quaternary ammonium compound suggests certain pharmacokinetic behaviors. Generally, these compounds exhibit limited oral bioavailability due to their permanent positive charge, which hinders passive diffusion across the gastrointestinal membrane. Their distribution and elimination patterns are often influenced by their molecular weight and lipophilicity.

Studies on other quaternary ammonium compounds in rats have shown that their elimination can occur via both renal and biliary pathways. Renal clearance often involves active transport processes. Biliary excretion tends to be more significant for compounds with higher molecular weights.

Postulated Metabolic Pathways

While specific metabolic pathways for this compound have not been detailed, insights can be drawn from its parent compound, Ajmaline. The metabolism of Ajmaline has been studied and is known to involve several biotransformation reactions. The major metabolic routes for Ajmaline include mono- and di-hydroxylation of the aromatic ring, followed by O-methylation. Other observed transformations include reduction and oxidation at various positions on the molecule, as well as N-oxidation. It is plausible that this compound undergoes similar metabolic transformations, although the N-propyl group may introduce alternative or additional metabolic routes.

To provide a conceptual framework, a generalized metabolic pathway for a hypothetical Ajmaline analogue is depicted below. This diagram illustrates potential biotransformation steps based on known metabolic reactions for similar compounds.

Figure 1. A conceptual diagram illustrating the potential metabolic pathways of this compound.

Experimental Considerations for Future Studies

For researchers planning to investigate the pharmacokinetics and metabolism of this compound in animal models, a well-defined experimental protocol is crucial. The following outlines a general workflow that could be adapted for such studies.

Figure 2. A generalized experimental workflow for a pharmacokinetic study of this compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific, detailed data on the pharmacokinetics and metabolism of this compound in animal models. While inferences can be made based on its chemical class and the known metabolic pathways of its parent compound, Ajmaline, dedicated in-vivo studies are necessary to accurately characterize its ADME profile. Future research should focus on conducting comprehensive pharmacokinetic studies in relevant animal species, employing modern analytical techniques to identify and quantify this compound and its metabolites in biological matrices. Such data would be invaluable for the continued development and safety assessment of this compound.

The Electrophysiological Impact of Prajmalium on Ventricular Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prajmalium, a propyl derivative of ajmaline, is an antiarrhythmic agent with a unique electrophysiological profile. Unlike many other antiarrhythmics, it has been reported to lack significant negative inotropic effects at therapeutic concentrations. This guide provides an in-depth technical analysis of the effects of this compound on the action potential duration (APD) in ventricular cells. It consolidates quantitative data from key studies, details the experimental methodologies used to obtain this data, and presents visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiac electrophysiology and drug development.

Quantitative Effects of this compound on Ventricular Cell Electrophysiology

The electrophysiological effects of this compound on ventricular myocytes are dose-dependent, influencing the action potential duration, the maximal rate of depolarization, and the force of contraction. The following tables summarize the key quantitative findings from studies on rabbit ventricular preparations.[1]

Table 1: Effect of this compound on Action Potential Duration (APD) and Maximal Rate of Depolarization (Vmax)

| This compound Concentration | Change in Action Potential Duration (APD) | Maximal Rate of Depolarization (Vmax) EC50 |

| 1 µM | Increased | - |

| >1 µM | Decreased | 3 µM |

Table 2: Effect of this compound on Force of Contraction

| This compound Concentration | Change in Force of Contraction |

| 0.1 µM | +15% |

| 1 µM | No effect |

| 20 µM | -30% |

Table 3: Effect of this compound on Ion Currents

| This compound Concentration | Effect on Sodium Current (INa) | Effect on L-type Calcium Current (ICaL) at Negative Holding Potentials | Effect on L-type Calcium Current (ICaL) at Less Negative Holding Potentials |

| 10 nM | Slightly depressed | - | - |

| 1 µM | - | +30% | Reduced |

| 10 µM | Reduced by 75% | +20% | Reduced |

| 100 µM | - | Decreased | Decreased |

Experimental Protocols

The primary experimental technique used to elucidate the effects of this compound on ventricular myocyte action potentials is the whole-cell patch-clamp technique .[1] This method allows for the recording of ionic currents across the entire cell membrane, providing a detailed understanding of how a compound modulates the activity of various ion channels.

Isolation of Ventricular Myocytes

-

Heart Extraction and Perfusion: The process begins with the humane extraction of the heart from a model organism, typically a rabbit. The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.[1]

-

Enzymatic Digestion: The heart is perfused with a calcium-free solution to stop contractions, followed by a solution containing enzymes such as collagenase and protease to digest the extracellular matrix that holds the myocytes together.

-

Cell Dissociation: After enzymatic digestion, the ventricular tissue is minced and gently agitated to release individual, rod-shaped, and calcium-tolerant myocytes.

Whole-Cell Patch-Clamp Recording

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of approximately 1-2 µm. The pipette is filled with an internal solution that mimics the intracellular ionic composition of a ventricular myocyte.

-

Giga-seal Formation: The micropipette is brought into contact with the membrane of a single myocyte. Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane. This electrical isolation is crucial for low-noise recordings.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage and Current Clamp Modes:

-

Voltage-Clamp: The membrane potential is held at a constant value, and the current required to maintain this potential is measured. This mode is used to study the activity of voltage-gated ion channels, such as sodium and calcium channels, in response to controlled voltage steps.

-

Current-Clamp: A known amount of current is injected into the cell, and the resulting changes in membrane potential (i.e., the action potential) are recorded. This mode is used to assess the overall effect of a compound on the action potential waveform, including its duration.

-

-

Data Acquisition and Analysis: The recorded currents and voltages are amplified, filtered, and digitized for analysis. Specific voltage protocols are applied to isolate and study individual ionic currents.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound in Ventricular Myocytes

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on the ventricular action potential.

Caption: Signaling pathway of this compound's effect on ventricular action potential.

Experimental Workflow for Assessing this compound's Effect

The following diagram outlines the typical experimental workflow for investigating the impact of this compound on ventricular myocyte electrophysiology.

Caption: Experimental workflow for electrophysiological assessment of this compound.

Logical Relationship of this compound's Dose-Dependent Effects

This diagram illustrates the logical relationship between this compound's concentration and its ultimate effect on the action potential duration.

References

An In-Depth Technical Guide to the Positive Inotropic Effect of Prajmalium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prajmalium, a propyl derivative of the Class Ia antiarrhythmic agent ajmaline, exhibits a unique cardiovascular profile characterized by a positive inotropic effect, distinguishing it from many other antiarrhythmics that often possess negative inotropic properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and detailed protocols for investigating the positive inotropic action of this compound. The primary mechanism underlying this effect is a voltage-dependent increase in the L-type Ca2+ current (ICaL) in cardiomyocytes.[1] This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the study of cardiac contractility and the development of novel inotropic agents.

Introduction

This compound is a semi-synthetic derivative of ajmaline, developed to improve bioavailability.[1] While its primary classification is as a Class Ia antiarrhythmic agent due to its frequency-dependent block of cardiac sodium channels, a notable characteristic of this compound is its lack of the negative inotropic effects commonly associated with this class of drugs.[1] In fact, at certain concentrations, this compound demonstrates a modest positive inotropic effect, enhancing the force of myocardial contraction.[1] Understanding the nuanced mechanism of this effect is crucial for its potential therapeutic applications and for the broader field of cardiac pharmacology.

This guide will delve into the core aspects of this compound's positive inotropic action, presenting quantitative data in a structured format, detailing the experimental protocols used to elucidate its mechanism, and providing visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Positive Inotropic Action

The positive inotropic effect of this compound is primarily attributed to its direct interaction with L-type calcium channels in the sarcolemma of cardiomyocytes. Unlike many other inotropic agents that modulate intracellular signaling cascades (e.g., via cyclic AMP), the available evidence suggests a more direct electrophysiological mechanism for this compound.

Modulation of L-type Ca2+ Current (ICaL)

The cornerstone of this compound's positive inotropic effect is its ability to increase the L-type Ca2+ current (ICaL) in a voltage-dependent manner.[1] This inward current of calcium ions during the plateau phase of the cardiac action potential is the primary trigger for calcium-induced calcium release from the sarcoplasmic reticulum, which in turn initiates myocyte contraction. By augmenting ICaL, this compound leads to an increased intracellular calcium transient and consequently, enhanced myocardial contractility.

Interestingly, this effect is observed at negative holding potentials, while at less negative potentials, this compound can reduce ICaL.[1] This voltage-dependent action is a key feature of its mechanism.

Signaling Pathway

Based on current research, the signaling pathway for the positive inotropic effect of this compound appears to be a direct modulation of the L-type calcium channel, rather than an indirect effect through secondary messengers. The increase in ICaL induced by this compound is observed even after full stimulation of the β-adrenergic and P2-purinergic pathways, suggesting that its mechanism is independent of these common inotropic signaling cascades.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies on the effects of this compound on cardiac function. The data is primarily derived from experiments on rabbit ventricular preparations.[1]

Table 1: Dose-Dependent Effect of this compound on Myocardial Force of Contraction

| This compound Concentration (µM) | Change in Force of Contraction |

| 0.1 | +15% |

| 1 | No significant effect |

| 20 | -30% |

Table 2: Effect of this compound on L-type Ca2+ Current (ICaL) at Negative Holding Potentials

| This compound Concentration (µM) | Increase in ICaL |

| 1 | +30% |

| 10 | +20% |

| 100 | Decrease in ICaL |

Table 3: Effect of this compound on Na+ Current (INa) at Negative Holding Potentials

| This compound Concentration | Effect on INa |

| 10 nM | Slight depression |

| 10 µM | -75% reduction |

| EC50 (for Vmax decrease) | 3 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the positive inotropic effect of this compound.

Measurement of Myocardial Contractility in Ventricular Strips

This protocol is adapted from studies on rabbit right ventricular strips.[1]

Experimental Workflow:

Detailed Methodology:

-

Preparation: Euthanize a rabbit and rapidly excise the heart. Dissect thin strips from the right ventricle.

-

Mounting: Mount the ventricular strip in an organ bath containing oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C.

-

Stimulation: Stimulate the preparation electrically at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

-

Recording: Record the isometric force of contraction using a force-displacement transducer connected to a data acquisition system.

-

Drug Application: After a stabilization period, apply this compound in a cumulative concentration-response manner.

-

Data Analysis: Measure the peak force of contraction at each drug concentration and express it as a percentage of the baseline value.

Tyrode's Solution Composition (in mM):

-

NaCl: 135

-

KCl: 5.4

-

CaCl2: 1.8

-

MgCl2: 1.0

-

NaH2PO4: 0.33

-

HEPES: 10

-

Glucose: 10

-

(pH adjusted to 7.4 with NaOH)

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording ICaL and INa from freshly dissociated rabbit ventricular myocytes.[1]

Experimental Workflow:

References

Preclinical Toxicology Profile of Prajmalium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of a typical preclinical toxicology profile for an antiarrhythmic drug, using Prajmalium as a representative example. The quantitative data and specific experimental details presented herein are illustrative and based on publicly available information for similar class compounds and general regulatory guidelines. No specific preclinical toxicology data for this compound has been made publicly available.

Executive Summary

This compound, a derivative of ajmaline, is an antiarrhythmic agent. As with any drug candidate, a thorough preclinical toxicology evaluation is paramount to characterize its safety profile before human trials. This guide outlines the standard battery of non-clinical studies designed to identify potential target organs of toxicity, define dose-response relationships, and establish a safe starting dose for clinical investigation. The core components of this evaluation include single-dose and repeated-dose toxicity studies, and assessments of genotoxicity, carcinogenicity, and reproductive toxicity. Special attention is given to cardiovascular safety pharmacology to assess proarrhythmic potential.

General Toxicology

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of the test substance. The median lethal dose (LD50) is a key endpoint.

Data Presentation: Acute Oral Toxicity of a Representative Antiarrhythmic Agent

| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| Rat | Male | Oral (gavage) | 450 | 380-530 | Sedation, ataxia, tremors, decreased respiratory rate, piloerection |

| Rat | Female | Oral (gavage) | 420 | 350-500 | Sedation, ataxia, tremors, decreased respiratory rate, piloerection |

| Mouse | Male | Oral (gavage) | 600 | 510-710 | Hypoactivity, staggered gait, bradypnea |

| Mouse | Female | Oral (gavage) | 550 | 470-640 | Hypoactivity, staggered gait, bradypnea |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Test System: Sprague-Dawley rats (8-12 weeks old) and CD-1 mice (6-8 weeks old).

-

Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Dosing: A single oral dose is administered using a gavage needle. The initial dose is selected based on preliminary range-finding studies. Subsequent doses are adjusted up or down by a factor of 1.75 depending on the outcome of the previous animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

Repeated-Dose Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to the drug over extended periods. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect-Level (NOAEL).

Data Presentation: 28-Day Repeated-Dose Oral Toxicity of a Representative Antiarrhythmic Agent in Rats

| Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| 0 (Control) | - | - | No treatment-related findings. |

| 20 | 20 | None | No adverse effects observed. |

| 80 | - | Liver, Heart | Increased liver enzymes (ALT, AST), centrilobular hypertrophy. Minimal myocardial degeneration. |

| 320 | - | Liver, Heart | Significant elevation of liver enzymes, hepatocellular necrosis. Moderate myocardial degeneration and fibrosis. Decreased body weight gain. |

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

-

Test System: Wistar rats (6-8 weeks old), with an equal number of males and females per group.

-

Dosing: The test substance is administered daily via oral gavage for 28 consecutive days. At least three dose levels and a control group are used.

-

In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements.

-

Terminal Assessments: At the end of the dosing period, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed. Tissues are collected for histopathological examination.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For an antiarrhythmic drug, cardiovascular safety is of utmost importance.

Cardiovascular Safety

The primary concern is the potential for proarrhythmia, often associated with the prolongation of the QT interval. The hERG (human Ether-à-go-go-Related Gene) potassium channel assay is a critical in vitro screen for this liability.

Data Presentation: In Vitro hERG Assay for a Representative Antiarrhythmic Agent

| Concentration (µM) | % hERG Current Inhibition |

| 0.1 | 5.2 |

| 1 | 25.8 |

| 10 | 78.3 |

| 100 | 95.1 |

| IC50 | 3.5 µM |

Experimental Protocol: hERG Patch-Clamp Assay

-

Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

-

Methodology: Whole-cell patch-clamp technique is used to record hERG currents.

-

Procedure: Cells are exposed to increasing concentrations of the test compound. The effect on the hERG tail current is measured. A known hERG blocker (e.g., E-4031) is used as a positive control.

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 value (the concentration that causes 50% inhibition of the hERG current).[1]

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage, which may lead to cancer or heritable defects. A standard battery of tests is required.

Data Presentation: Standard Genotoxicity Test Battery for a Representative Antiarrhythmic Agent

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and Without | Negative |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without | Negative |

| In Vivo Micronucleus | Mouse bone marrow | N/A | Negative |

Experimental Protocol: In Vivo Micronucleus Test (OECD 474)

-

Test System: Male and female mice.

-

Dosing: Animals are treated with the test substance, typically via the clinical route of administration, at three dose levels.

-

Sample Collection: Bone marrow is collected at appropriate time points after dosing.

-

Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of bone marrow toxicity.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the tumorigenic potential of a drug. These are typically required for drugs intended for chronic use.

Experimental Protocol: Two-Year Bioassay in Rats (ICH S1B)

-

Test System: Fischer 344 rats.

-

Dosing: The drug is administered in the diet for 24 months. Dose levels are based on the results of the sub-chronic toxicity studies.

-

Assessments: Regular clinical observations, body weight measurements, and palpation for masses. A complete histopathological examination of all tissues is performed at the end of the study.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol: Embryo-Fetal Development Study in Rabbits (ICH S5)

-

Test System: New Zealand White rabbits.

-

Dosing: Pregnant females are dosed daily during the period of organogenesis.

-

Assessments: Maternal clinical signs, body weight, and food consumption are monitored. On gestation day 29, fetuses are delivered by Caesarean section and examined for external, visceral, and skeletal abnormalities.

Potential Mechanisms of Toxicity and Associated Signaling Pathways

For antiarrhythmic drugs, potential toxicities often target the liver and the heart.

Drug-Induced Liver Injury (DILI)

Amiodarone, a class III antiarrhythmic, is known to cause liver injury.[2][3] The mechanisms can involve mitochondrial dysfunction and oxidative stress.

Cardiotoxicity

Doxorubicin, an anticancer agent with known cardiotoxicity, provides a well-studied model. Its cardiotoxic effects involve multiple signaling pathways, including those mediated by reactive oxygen species (ROS) and p53.[4][5][6]

Conclusion

The preclinical toxicology assessment of an antiarrhythmic agent like this compound is a comprehensive and multi-faceted process guided by international regulatory standards. The illustrative data and protocols presented in this guide highlight the key studies required to build a robust safety profile. A thorough understanding of the potential toxicities and their underlying mechanisms is essential for the safe progression of a new drug candidate from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. Hepatopathy in 4 dogs treated with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medycynawet.edu.pl [medycynawet.edu.pl]

- 4. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for Investigating the Electrophysiological Effects of Prajmalium Using Whole-Cell Patch-Clamp

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prajmalium, a propyl derivative of ajmaline, is an antiarrhythmic agent with a unique pharmacological profile.[1][2] Unlike many other antiarrhythmics, it has been reported to lack significant negative inotropic effects at therapeutic concentrations, making it a compound of interest for cardiovascular research and drug development.[1] Understanding its mechanism of action at the cellular level is crucial for its potential clinical applications. The whole-cell patch-clamp technique is an essential tool for elucidating the effects of compounds like this compound on cardiac ion channels, which are fundamental to the generation and propagation of the cardiac action potential.[1][3][4]

These application notes provide a detailed protocol for studying the effects of this compound on voltage-gated sodium (Na+) and L-type calcium (Ca2+) channels in isolated cardiomyocytes using the whole-cell patch-clamp technique.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as reported in the literature. This data serves as a reference for expected outcomes when conducting the described experiments.

Table 1: Effect of this compound on Maximal Rate of Depolarization (Vmax) of the Action Potential

| Parameter | Value | Cell Type | Reference |

| EC50 | 3 µM | Rabbit Ventricular Myocytes | [1] |

Table 2: Dose-Dependent Effects of this compound on Ion Currents

| Ion Current | This compound Concentration | Effect | Cell Type | Reference |

| INa | 10 nM | Slight depression | Rabbit Ventricular Myocytes | [1] |

| INa | 10 µM | ~75% reduction | Rabbit Ventricular Myocytes | [1] |

| ICaL | 1 µM | ~30% increase (at negative holding potentials) | Rabbit Ventricular Myocytes | [1] |

| ICaL | 10 µM | ~20% increase (at negative holding potentials) | Rabbit Ventricular Myocytes | [1] |

| ICaL | 100 µM | Decrease (at all holding potentials) | Rabbit Ventricular Myocytes | [1] |

Experimental Protocols

This section outlines the detailed methodology for investigating the effects of this compound using whole-cell patch-clamp electrophysiology on isolated ventricular cardiomyocytes.

Cardiomyocyte Isolation

A detailed protocol for the enzymatic dissociation of ventricular myocytes from a suitable animal model (e.g., rabbit or rat) should be followed. This typically involves retrograde perfusion of the heart with a collagenase- and protease-containing solution.

Solutions and Reagents

Table 3: Composition of Extracellular (Bath) Solution

| Component | Concentration (mM) |

| NaCl | 140 |

| KCl | 4 |

| MgCl2 | 1 |

| CaCl2 | 2 |

| D-Glucose | 5 |

| HEPES | 10 |

| pH | 7.4 (adjusted with NaOH) |

| Osmolality | ~330 mOsm |

Note: For isolating specific currents (e.g., ICaL), other channel blockers (e.g., TTX for Na+ channels, CsCl for K+ channels) should be added to the extracellular solution.

Table 4: Composition of Intracellular (Pipette) Solution

| Component | Concentration (mM) |

| CsCl | 50 |

| NaCl | 10 |

| CsF | 60 |

| EGTA | 20 |

| HEPES | 10 |

| Mg-ATP | 4 |

| Na-GTP | 0.3 |

| pH | 7.2 (adjusted with CsOH) |

| Osmolality | ~320 mOsm |

Note: The specific composition of the intracellular solution can be adjusted based on the target ion channel and experimental goals.[5]

This compound Stock Solution: Prepare a high-concentration stock solution of this compound bitartrate in distilled water or a suitable solvent. Subsequent dilutions to the final desired concentrations should be made in the extracellular solution on the day of the experiment.

Whole-Cell Patch-Clamp Recording

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.[5]

-

Cell Plating: Plate the isolated cardiomyocytes in a recording chamber mounted on the stage of an inverted microscope.

-

Seal Formation: Approach a selected cardiomyocyte with the patch pipette and apply slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[3][6]

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[7][8] This allows for electrical access to the entire cell.

-

Data Acquisition: Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software.[5][9]

Voltage-Clamp Protocols

To Study INa:

-

Holding Potential: -100 mV

-

Test Pulse: Depolarize to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms).

-

Frequency: Apply pulses at a low frequency (e.g., 0.1 Hz) to allow for full channel recovery between pulses.

To Study ICaL:

-

Holding Potential: -40 mV (to inactivate Na+ channels) or vary the holding potential to study voltage-dependence of the this compound effect.[1]

-

Test Pulse: Depolarize to 0 mV or other potentials where ICaL is maximal.

-

Frequency: Apply pulses at a suitable frequency (e.g., 0.2 Hz).

Experimental Procedure

-

Establish a stable whole-cell recording and record baseline currents for several minutes.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Monitor the effect of this compound on the target ion current until a steady-state effect is observed.

-

Wash out the drug with the control extracellular solution to observe the reversibility of the effect.

-

Repeat the procedure for a range of this compound concentrations to construct a dose-response curve.

Visualizations

Signaling and Experimental Diagrams

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Caption: Proposed signaling pathway for this compound's antiarrhythmic effects.

References

- 1. This compound, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally administered this compound bitartrate in acute and chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patch Clamp Protocol [labome.com]

- 4. Ventricular ion channels and arrhythmias: an overview of physiology, pathophysiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. youtube.com [youtube.com]

- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

Application Notes and Protocols: Measuring Prajmalium's Effect on Na+ and Ca2+ Currents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the effects of Prajmalium, a class Ia antiarrhythmic agent, on voltage-gated sodium (Na+) and L-type calcium (Ca2+) currents in ventricular cardiomyocytes. The provided information is intended to guide researchers in designing and executing experiments to characterize the electrophysiological properties of this compound.

Introduction

This compound, a propyl derivative of ajmaline, is an antiarrhythmic drug known for its use- and frequency-dependent block of cardiac sodium channels.[1] Unlike many other antiarrhythmics, this compound has been noted for its lack of significant negative inotropic effects, which has been linked to its unique interactions with calcium channels.[2] Understanding the precise effects of this compound on both Na+ and Ca2+ currents is crucial for elucidating its mechanism of action and for the development of safer and more effective antiarrhythmic therapies.

These notes detail the whole-cell patch-clamp technique, a gold-standard electrophysiological method, to measure ionic currents in isolated ventricular myocytes.[2] This technique allows for the precise control of the cell membrane potential while recording the ionic currents flowing through different ion channels.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Na+ and L-type Ca2+ currents as reported in studies on rabbit ventricular myocytes.[2]

Table 1: Effect of this compound on Maximal Rate of Depolarization (V̇max) of the Action Potential

| Parameter | Value |

| EC50 | 3 µM |

V̇max is primarily dependent on the influx of Na+ through voltage-gated sodium channels.

Table 2: Effect of this compound on Sodium Current (I_Na)

| This compound Concentration | Holding Potential | Effect on I_Na |

| 10 nM | Negative | Slight depression |

| 10 µM | Negative | ~75% reduction |

Table 3: Effect of this compound on L-type Calcium Current (I_CaL)

| This compound Concentration | Holding Potential | Effect on I_CaL |

| 1 µM | Negative | ~30% increase |

| 10 µM | Negative | ~20% increase |

| 1 µM | Less Negative | Reduction |

| 10 µM | Less Negative | Reduction |

| 100 µM | All studied potentials | Decrease (enhanced with depolarization) |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the interaction of this compound with cardiac ion channels and the general workflow for electrophysiological experiments.

Experimental Protocols

The following are detailed protocols for the isolation of ventricular myocytes and the measurement of Na+ and Ca2+ currents using the whole-cell patch-clamp technique.

Isolation of Ventricular Myocytes

This protocol is a standard procedure for isolating single ventricular myocytes from a rabbit heart, as this was the model used in the foundational study.[2]

Materials:

-

Langendorff perfusion apparatus

-

Collagenase (Type II)

-

Protease (Type XIV)

-

Krebs-Henseleit bicarbonate buffer (KHB)

-

Calcium-free KHB

-

Storage solution (e.g., Medium 199)

Procedure:

-

Anesthetize a rabbit and excise the heart.

-

Immediately cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated, 37°C KHB to clear the heart of blood.

-

Switch the perfusate to a calcium-free KHB for 5-10 minutes to stop contractions and begin enzymatic digestion.

-

Switch to KHB containing collagenase and protease and perfuse until the heart becomes flaccid (typically 10-20 minutes).

-

Remove the heart from the apparatus, and mince the ventricular tissue in a high-potassium storage solution.

-

Gently triturate the minced tissue with a pipette to release single myocytes.

-

Filter the cell suspension to remove undigested tissue.

-

Allow the cells to settle, and then resuspend them in a physiological storage solution. The cells should be quiescent and rod-shaped.

Whole-Cell Patch-Clamp Electrophysiology

Solutions:

Table 4: Extracellular (Bath) Solution

| Component | Concentration (mM) |

| NaCl | 135 |

| CsCl | 5.4 |

| MgCl2 | 1.8 |

| CaCl2 | 1.8 |

| HEPES | 10 |

| Glucose | 10 |

| pH | 7.4 (with NaOH) |

Note: For I_Na measurement, specific channel blockers (e.g., CdCl2 for Ca2+ channels, and Cs+ replacing K+ to block K+ channels) should be added. For I_CaL measurement, tetrodotoxin (TTX) should be added to block Na+ channels.

Table 5: Intracellular (Pipette) Solution

| Component | Concentration (mM) |

| Cs-aspartate | 120 |

| CsCl | 20 |

| Mg-ATP | 5 |

| HEPES | 10 |

| EGTA | 10 |

| pH | 7.2 (with CsOH) |

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound bitartrate in deionized water.

-

Store aliquots at -20°C.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.

Protocol for Measuring Sodium Current (I_Na):

-

Establish a whole-cell patch-clamp configuration on an isolated ventricular myocyte.

-

Set the holding potential to a level that ensures the availability of Na+ channels (e.g., -100 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit I_Na.

-

Record the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Repeat the voltage clamp protocol and record the I_Na in the presence of the drug.

-

To assess use-dependency, apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz) both in the absence and presence of this compound.

Protocol for Measuring L-type Calcium Current (I_CaL):

-

Establish a whole-cell patch-clamp configuration.

-

Set the holding potential to inactivate Na+ channels (e.g., -40 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 200 ms) to elicit I_CaL.

-

Record the peak inward current at each voltage step to generate an I-V curve.

-

Perfuse the cell with the extracellular solution containing this compound.

-

Repeat the voltage clamp protocol to record I_CaL in the presence of the drug.

-

To investigate the voltage-dependence of this compound's effect, repeat the experiment with different holding potentials (e.g., a more negative potential like -80 mV).

Data Analysis

-

Leak Subtraction: If necessary, perform offline leak subtraction to isolate the specific ion channel currents.

-

Current Measurement: Measure the peak amplitude of the inward Na+ or Ca2+ current at each test potential.

-

Current-Voltage (I-V) Relationship: Plot the peak current amplitude as a function of the membrane potential to generate I-V curves.

-

Data Normalization: To compare the effects of this compound across different cells, normalize the current in the presence of the drug to the control current.

-

Concentration-Response Curves: To determine the EC50 or IC50, plot the percentage of current inhibition or potentiation as a function of the this compound concentration and fit the data with a Hill equation.

-

Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the observed effects.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the electrophysiological effects of this compound on cardiac Na+ and Ca2+ currents. By following these detailed methodologies, scientists can obtain robust and reproducible data to further characterize the pharmacological profile of this and other antiarrhythmic compounds. The unique dual action of this compound on both Na+ and Ca2+ channels highlights the importance of a multi-target approach in the development of novel cardiac therapies.

References

Application Notes and Protocols for Prajmalium in Langendorff-Perfused Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prajmalium, a propyl derivative of ajmaline, is a Class Ia antiarrhythmic agent.[1][2] Unlike many other antiarrhythmics that exhibit negative inotropic effects, this compound has been noted for its potential to maintain or even slightly enhance cardiac contractility at certain concentrations, making it a compound of significant interest in cardiovascular research.[2] The Langendorff-perfused isolated heart model is a cornerstone of ex vivo cardiovascular research, providing a controlled environment to study the direct effects of pharmacological agents on cardiac electrophysiology and mechanics, independent of systemic neurohormonal influences.[3][4][5]